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molecular formula C11H17NO2 B8641722 {3-[(2-Methoxyethoxy)methyl]phenyl}methanamine

{3-[(2-Methoxyethoxy)methyl]phenyl}methanamine

Cat. No. B8641722
M. Wt: 195.26 g/mol
InChI Key: OOUOXGUEZWUZEW-UHFFFAOYSA-N
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Patent
US07825253B2

Procedure details

3-(2-Methoxy-ethoxymethyl)-benzonitrile (2.58 g, 13.5 mmol) was dissolved in 50 mL tetrahydrofuran. Lithiumaluminium hydride (660 mg, 17.5 mmol) was added portionwise at 0° C. The reaction mixture was stirred at room temperature overnight and quenched by sequential addition of 0.66 mL water, 0.66 mL 15% sodium hydroxide solution and 1.98 mL water. The solid was filtered off and the filtrate was evaporated. The title compound was obtained as a yellow liquid (2.63 g, 97%), MS: m/e=196.3 (M+H+).
Quantity
2.58 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
660 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][CH2:4][O:5][CH2:6][C:7]1[CH:8]=[C:9]([CH:12]=[CH:13][CH:14]=1)[C:10]#[N:11].[H-].[Al+3].[Li+].[H-].[H-].[H-]>O1CCCC1>[CH3:1][O:2][CH2:3][CH2:4][O:5][CH2:6][C:7]1[CH:8]=[C:9]([CH:12]=[CH:13][CH:14]=1)[CH2:10][NH2:11] |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
2.58 g
Type
reactant
Smiles
COCCOCC=1C=C(C#N)C=CC1
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
660 mg
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched by sequential addition of 0.66 mL water, 0.66 mL 15% sodium hydroxide solution and 1.98 mL water
FILTRATION
Type
FILTRATION
Details
The solid was filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COCCOCC=1C=C(CN)C=CC1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 2.63 g
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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